2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE
Overview
Description
2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE typically involves multiple steps. One common method includes the initial formation of the tetrazole ring, followed by its attachment to a benzoyl group, and finally, the incorporation of the piperidine ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or tetrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-TETRAZOLE-5-CARBOXYLIC ACID: Similar in structure but lacks the piperidine ring.
4-(1H-TETRAZOL-1-YL)BENZOIC ACID: Contains the tetrazole and benzoyl groups but not the piperidine ring.
2-METHYL-1,2,3,4-TETRAHYDRO-β-CARBOLINE: Similar in having a heterocyclic ring but differs in the specific ring structure and substituents.
Uniqueness
2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is unique due to its combination of a tetrazole ring, benzoyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-4-2-3-9-18(11)14(20)12-5-7-13(8-6-12)19-10-15-16-17-19/h5-8,10-11H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCJFIOYZABGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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